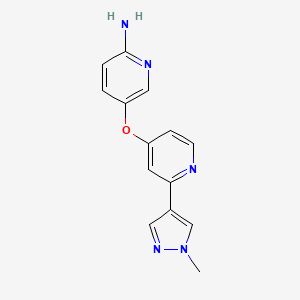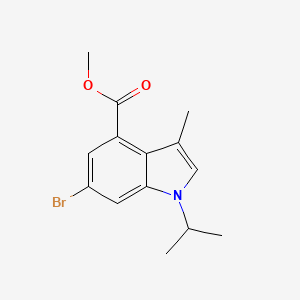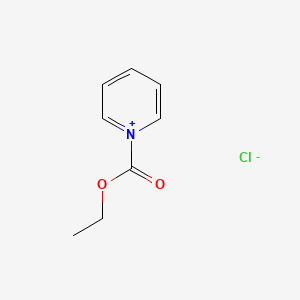
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline
Overview
Description
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by the presence of a methyl group at the third position and a nitroso group at the eighth position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are commonly found in natural products and synthetic pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the nitration of 3-methyl-1,5,6,7-tetrahydroquinoline using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the nitroso group is introduced at the eighth position of the tetrahydroquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids or transition metal catalysts.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, potentially leading to cell death. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,5,6,7-tetrahydroquinoline: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
8-Nitroso-1,5,6,7-tetrahydroquinoline: Lacks the methyl group, which can influence its chemical properties and interactions.
3-Methyl-8-nitro-1,5,6,7-tetrahydroquinoline: Contains a nitro group instead of a nitroso group, leading to different redox properties.
Uniqueness
3-Methyl-8-nitroso-1,5,6,7-tetrahydroquinoline is unique due to the presence of both a methyl and a nitroso group on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
62230-66-4 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-(3-methyl-6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c1-7-5-8-3-2-4-9(12-13)10(8)11-6-7/h5-6,13H,2-4H2,1H3 |
InChI Key |
QBPWUNPJCPLSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NO)CCC2)N=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
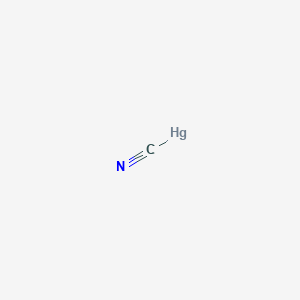


![4-[(4-Methoxybenzyl)oxy]benzylalcohol](/img/structure/B8321098.png)

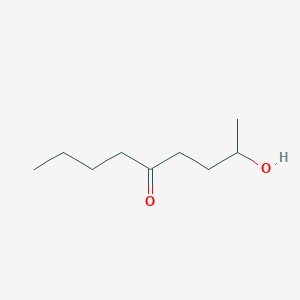
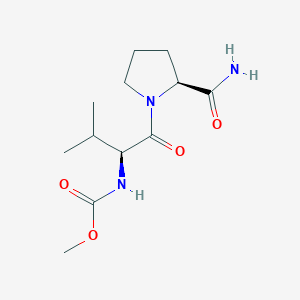
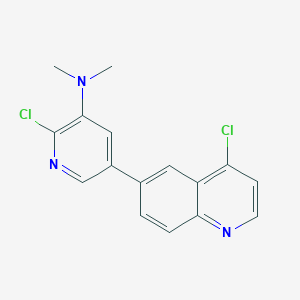
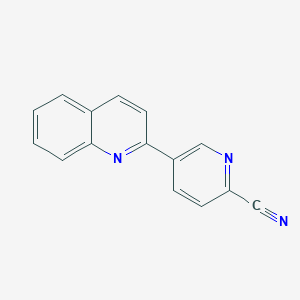
![1-[1-(Dibenzo[b,d]furan-2-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B8321144.png)
